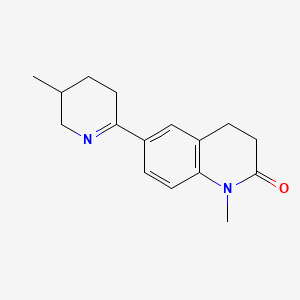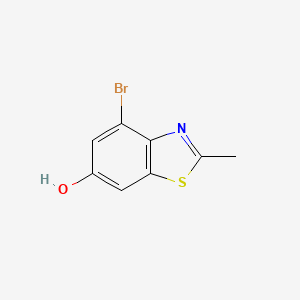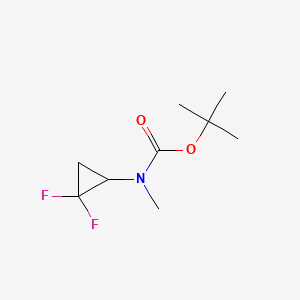
tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl ring substituted with two fluorine atoms, which imparts distinct chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluorocyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the cyclopropyl ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. Its fluorinated cyclopropyl ring can provide insights into the mechanisms of enzyme inhibition and substrate specificity.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the cyclopropyl ring and fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of pesticides, herbicides, and advanced polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl ring and fluorine atoms can modulate the binding affinity and selectivity of the compound towards these targets. The carbamate group can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site, thereby blocking substrate access.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2,2-difluorocyclopropyl)carbamate
- tert-Butyl N-(2,2-difluorocyclopropyl)-N-ethylcarbamate
- tert-Butyl N-(2,2-difluorocyclopropyl)-N-phenylcarbamate
Comparison: Compared to these similar compounds, tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate is unique due to the presence of the methyl group on the nitrogen atom. This structural difference can influence the compound’s reactivity, stability, and interaction with molecular targets. The methyl group can enhance the lipophilicity and membrane permeability of the compound, making it more suitable for certain applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C9H15F2NO2 |
|---|---|
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-difluorocyclopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12(4)6-5-9(6,10)11/h6H,5H2,1-4H3 |
Clé InChI |
FJWCCFOLBUMTHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C1CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937405.png)
![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)
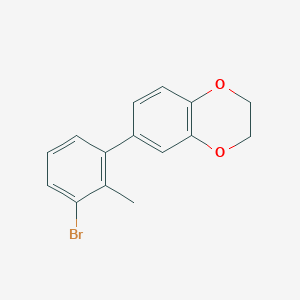
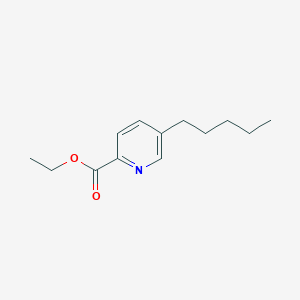
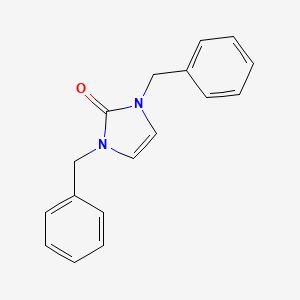
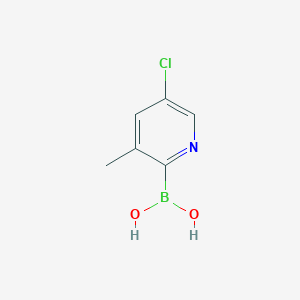
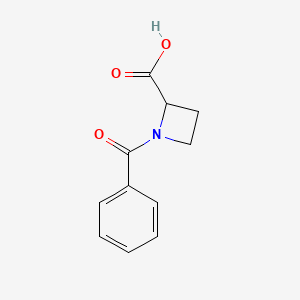
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)

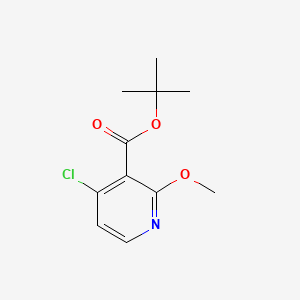
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)

